molecular formula C7H10N2 B146830 2,5-Diaminotoluene CAS No. 95-70-5

2,5-Diaminotoluene

Cat. No.: B146830
CAS No.: 95-70-5
M. Wt: 122.17 g/mol
InChI Key: OBCSAIDCZQSFQH-UHFFFAOYSA-N
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Description

2,5-Diaminotoluene, also known as 2-methylbenzene-1,4-diamine, is an organic compound with the molecular formula C7H10N2. It is one of the six isomers of diaminotoluene and appears as a colorless crystalline solid, although commercial samples may be colored due to air oxidation. This compound is commonly used in hair coloring products .

Mechanism of Action

Target of Action

2,5-Diaminotoluene is an organic compound that is commonly used in hair coloring . It is a substitute for phenylenediamine (1,4-diaminobenzene) in commercial hair dyes due to its lower toxicity . The primary targets of this compound are the hair follicles where it interacts with the hair’s natural pigments to change the color .

Mode of Action

In hair dye applications, this compound functions as a primary intermediate . This means that it is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye . The resulting complex can penetrate the hair shaft and undergo further oxidation and polymerization reactions, leading to a change in hair color .

Biochemical Pathways

It is known that the compound can compete efficiently with oxygen and with trypsin for reactions with the triplet state of eosin .

Pharmacokinetics

It is known that the substance can be absorbed into the body through the skin and by ingestion .

Result of Action

The primary result of the action of this compound is a change in hair color . It is commonly used to produce black, drab and warm browns, and shades of blonde and gray hair dyes . Additionally, this compound is also known to be used in the production of dyes for textiles, furs, leathers, biological stains and indicators, wood stains, and pigments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

2,5-Diaminotoluene can be synthesized through several methods:

Chemical Reactions Analysis

2,5-Diaminotoluene undergoes various chemical reactions:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include intermediates for hair dyes and other derivatives .

Comparison with Similar Compounds

2,5-Diaminotoluene is often compared with other similar compounds such as:

Similar compounds include 2,4-diaminotoluene, 2,6-diaminotoluene, and 3,5-diaminotoluene, among others .

Properties

IUPAC Name

2-methylbenzene-1,4-diamine
Source PubChem
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InChI

InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCSAIDCZQSFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride)
Record name 2,5-Diaminotoluene
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DSSTOX Substance ID

DTXSID6029123
Record name 2-Methyl-1,4-benzenediamine
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Molecular Weight

122.17 g/mol
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Physical Description

Colorless plates; [HSDB]
Record name 2,5-Diaminotoluene
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Boiling Point

273.5 °C
Record name 2-METHYL-1,4-BENZENEDIAMINE
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Solubility

Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid
Record name 2-METHYL-1,4-BENZENEDIAMINE
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Vapor Pressure

0.0034 [mmHg]
Record name 2,5-Diaminotoluene
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Impurities

The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm.
Record name 2-METHYL-1,4-BENZENEDIAMINE
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Color/Form

Plates from benzene, Colorless, crystalline tablets or plates from benzene

CAS No.

95-70-5
Record name 2,5-Diaminotoluene
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Record name 2,5-Diaminotoluene
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Record name 1,4-Benzenediamine, 2-methyl-
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Record name 2-Methyl-1,4-benzenediamine
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Record name 2-methyl-p-phenylenediamine
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Record name TOLUENE-2,5-DIAMINE
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Record name 2-METHYL-1,4-BENZENEDIAMINE
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Melting Point

64 °C
Record name 2-METHYL-1,4-BENZENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-diaminotoluene?

A1: this compound has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), and mass spectrometry (MS) to characterize this compound and its derivatives. [, , ]

Q3: What are the primary industrial applications of this compound?

A3: this compound serves as a key precursor in the synthesis of various products, with a significant role in manufacturing anthraquinone reactive disperse dyes. [, ] Additionally, it is utilized in the production of polyurethane foams. []

Q4: How is this compound employed in dye synthesis?

A4: this compound reacts with 1-chloroanthraquinone in the presence of catalysts like copper(I) iodide and potassium carbonate to yield dye precursors. These precursors can then undergo further reactions to produce the desired anthraquinone reactive disperse dyes. [] This synthesis method is applicable for dyes used in both supercritical CO2 dyeing and conventional water-bath dyeing processes. []

Q5: Are there environmentally friendly methods for synthesizing indo dyes using this compound?

A5: Yes, researchers have explored eco-friendly approaches for indo dye synthesis using enzymes. For instance, the bacterial enzyme CotA-laccase from Bacillus subtilis successfully mediated oxidative cross-coupling reactions between this compound and various coupling partners to produce aminoindamine and indoaniline dyes in water under mild conditions. This enzymatic route offers a sustainable alternative to conventional chemical synthesis. []

Q6: How does the structure of this compound relate to its function as a dye precursor?

A6: The two amino groups in this compound are crucial for its reactivity. They can participate in various chemical reactions, such as diazotization, coupling reactions, and condensation reactions, which are essential steps in dye synthesis. [, ]

Q7: What are the known toxicological concerns associated with this compound?

A7: Research indicates that this compound exhibits mutagenicity in the Ames test, particularly in the presence of metabolic activation. [, , ] Additionally, it has been shown to induce chromosome aberrations in mammalian cells. []

Q8: Are there any concerns regarding the environmental impact of this compound?

A8: Yes, this compound exhibits toxicity towards various bacteria, including soil bacteria like Azotobacter vinelandii. [] This toxicity raises concerns about its potential impact on soil microbial communities and their essential functions, such as nitrogen fixation.

Q9: What measures can be taken to minimize the environmental impact of this compound?

A9: Implementing efficient waste management and recycling strategies for this compound and its byproducts is crucial. [] Research into alternative compounds with reduced environmental impact is also important. []

Q10: How is computational chemistry employed in research on this compound and its derivatives?

A10: Computational tools are valuable for predicting the properties and behavior of this compound and its derivatives. Molecular modeling studies, including those based on the CYP102 crystal structure, help to rationalize the substrate specificity of enzymes like CYP1A1 and CYP1A2 towards this compound and similar compounds. []

Q11: What is the historical context of research on this compound?

A11: Research on this compound has evolved over several decades, initially focusing on its synthesis and applications as a dye intermediate. [] Over time, research expanded to investigate its toxicological properties, environmental impact, and potential alternatives. []

Q12: How does research on this compound benefit from cross-disciplinary collaboration?

A12: Addressing the diverse aspects of this compound research requires collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers. This interdisciplinary approach fosters a comprehensive understanding of the compound and its impact. []

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